molecular formula C7H3BrF3NO4 B12858471 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol

4-Bromo-2-nitro-6-(trifluoromethoxy)phenol

Cat. No.: B12858471
M. Wt: 302.00 g/mol
InChI Key: QTWVHINETJXMEZ-UHFFFAOYSA-N
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Description

4-Bromo-2-nitro-6-(trifluoromethoxy)phenol: is an aromatic compound characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol typically involves multi-step reactions starting from commercially available phenol derivatives. One common synthetic route includes:

    Bromination: The selective bromination of the nitrated phenol using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of safer and more efficient reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The phenol group can undergo oxidation to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-Amino-2-nitro-6-(trifluoromethoxy)phenol.

    Substitution: 4-(Substituted)-2-nitro-6-(trifluoromethoxy)phenol derivatives.

    Oxidation: Quinone derivatives of the phenol.

Scientific Research Applications

4-Bromo-2-nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitro-6-(trifluoromethoxy)phenol depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, the nitro and bromine groups can interact with biological molecules, potentially leading to antimicrobial or other bioactive properties. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-nitrophenol: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less stable.

    2-Nitro-4-(trifluoromethoxy)phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Bromo-2-nitroanisole: Contains a methoxy group instead of a trifluoromethoxy group, which can significantly alter its chemical properties and applications.

Uniqueness

4-Bromo-2-nitro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the phenol ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H3BrF3NO4

Molecular Weight

302.00 g/mol

IUPAC Name

4-bromo-2-nitro-6-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H3BrF3NO4/c8-3-1-4(12(14)15)6(13)5(2-3)16-7(9,10)11/h1-2,13H

InChI Key

QTWVHINETJXMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)OC(F)(F)F)Br

Origin of Product

United States

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